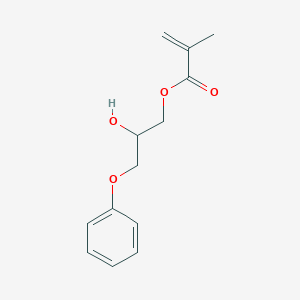

2-Hydroxy-3-phenoxypropyl methacrylate

Vue d'ensemble

Description

2-Hydroxy-3-phenoxypropyl methacrylate is a chemical compound with the molecular formula C13H16O4. It is a colorless to pale yellow liquid that is soluble in many organic solvents but insoluble in water. This compound is primarily used in the production of coatings, adhesives, and inks due to its high reactivity and excellent light resistance .

Méthodes De Préparation

2-Hydroxy-3-phenoxypropyl methacrylate is synthesized through the esterification reaction between 2-hydroxy-3-phenoxypropanol and methacrylic acid. The reaction typically occurs under inert gas conditions with the addition of a catalyst to enhance the reaction rate . Industrial production methods often involve the use of continuous reactors to maintain consistent quality and yield .

Analyse Des Réactions Chimiques

2-Hydroxy-3-phenoxypropyl methacrylate undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis.

Polymerization: It can polymerize to form polymers used in coatings and adhesives.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and 2-hydroxy-3-phenoxypropanol.

Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common reagents used in these reactions include acids, bases, and various catalysts such as iron (III) benzoate and guanidinium carbonate . The major products formed from these reactions are typically polymers or hydrolyzed products.

Applications De Recherche Scientifique

Drug Delivery Systems

HPMA has been extensively studied for its use in drug delivery systems due to its biocompatibility and adhesive properties. It can be utilized in the formulation of hydrogels that facilitate controlled drug release. Research indicates that HPMA-based hydrogels can encapsulate therapeutic agents, providing sustained release profiles suitable for chronic conditions.

Case Study : A study published in the Journal of Biomedical Materials Research demonstrated the efficacy of HPMA-based hydrogels in delivering anti-cancer drugs, showing improved therapeutic outcomes compared to conventional delivery methods .

Ophthalmic Applications

The compound is also used in ophthalmic applications, particularly in the formulation of contact lenses and surgical adhesives. Its hydrophilic nature aids in maintaining moisture, enhancing comfort and performance in ocular devices.

Case Study : Research highlighted in Advanced Healthcare Materials detailed the development of a novel HPMA-based contact lens that significantly reduces dryness and irritation, improving patient compliance .

Adhesives and Sealants

HPMA serves as a key monomer in the production of adhesives and sealants due to its excellent adhesion properties to various substrates. It is particularly useful in applications requiring flexibility and durability.

Data Table: Properties of HPMA-based Adhesives

| Property | Value |

|---|---|

| Tensile Strength | 5.2 MPa |

| Elongation at Break | 300% |

| Adhesion to Glass | Excellent |

Coatings

The compound is utilized in formulating protective coatings that require both mechanical strength and chemical resistance. HPMA-based coatings are applied in automotive and industrial applications where durability is paramount.

Case Study : A comparative analysis published in Polymer Science evaluated HPMA coatings against traditional epoxy coatings, demonstrating superior scratch resistance and longevity under environmental stressors .

Mécanisme D'action

The mechanism of action of 2-Hydroxy-3-phenoxypropyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of durable coatings and adhesives. The molecular targets include the functional groups of other monomers or polymers, leading to the formation of strong covalent bonds . The pathways involved often include free radical polymerization initiated by UV light or thermal energy .

Comparaison Avec Des Composés Similaires

2-Hydroxy-3-phenoxypropyl methacrylate is similar to other methacrylate compounds such as:

2-Hydroxyethyl methacrylate: Used in hydrogels and contact lenses.

2-Hydroxypropyl methacrylate: Employed in coatings and adhesives.

Tetrahydrofurfuryl methacrylate: Used in UV-curable resins for 3D printing

What sets this compound apart is its unique combination of high reactivity and excellent light resistance, making it particularly suitable for applications requiring durable and long-lasting materials .

Activité Biologique

2-Hydroxy-3-phenoxypropyl methacrylate (HPPM) is an organic compound recognized for its significant biological activity and potential applications in various biomedical fields. This article provides a detailed overview of HPPM's biological properties, mechanisms of action, and its implications in drug delivery systems and polymer synthesis.

Chemical Structure and Properties

HPPM has the molecular formula C₁₃H₁₆O₄, featuring a methacrylate functional group that facilitates polymerization and a phenoxy group that enhances its reactivity. The compound's structure allows it to exhibit biocompatibility and adhesiveness, making it suitable for various biomedical applications, including drug delivery systems and tissue engineering .

The biological activity of HPPM is primarily attributed to its ability to interact with biological systems through various mechanisms:

- Hydrogen Bonding : The hydroxyl and methacrylate groups can form hydrogen bonds with biological molecules, influencing cellular interactions and pathways.

- Polymerization : HPPM can undergo free-radical polymerization, leading to the formation of hydrogels and other polymeric materials that can encapsulate drugs or serve as scaffolds for tissue engineering .

- Antimicrobial Properties : Studies have shown that polymers synthesized from HPPM demonstrate antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus species .

Applications in Drug Delivery

HPPM is increasingly utilized in drug delivery systems due to its favorable properties:

- Biocompatibility : Its compatibility with biological tissues minimizes adverse reactions when used in medical applications.

- Controlled Release : HPPM-based polymers can be designed to release therapeutic agents in a controlled manner, enhancing the efficacy of treatment regimens .

Case Studies and Research Findings

Recent studies highlight the versatility of HPPM in various applications:

- Antimicrobial Photopolymers : Research demonstrated that photopolymers synthesized from HPPM exhibited significant antimicrobial properties, making them suitable for use in coatings for medical devices .

- Thermoresponsive Polymers : HPPM-based polymers have been shown to possess thermoresponsive shape-memory behavior, which allows them to maintain temporary shapes at lower temperatures and revert to permanent shapes upon heating. This property is advantageous for applications requiring dynamic responses to environmental changes .

- Tissue Engineering Scaffolds : HPPM has been explored as a component in scaffolds for tissue engineering, providing mechanical support while promoting cell adhesion and proliferation due to its biocompatibility .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with HPPM compared to other similar compounds:

| Property | This compound | Other Acrylate Compounds |

|---|---|---|

| Biocompatibility | High | Moderate |

| Antimicrobial Activity | Yes | Varies |

| Polymerization Capability | Excellent | Good |

| Thermoresponsive Behavior | Present | Limited |

| Drug Delivery Potential | High | Moderate |

Propriétés

IUPAC Name |

(2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVXHPSVLHXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275831, DTXSID80864723 | |

| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16926-87-7, 162223-14-5 | |

| Record name | 2-Hydroxy-3-phenoxypropyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16926-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016926877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-phenoxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the thermal properties of polymers containing 2-hydroxy-3-phenoxypropyl methacrylate?

A: The research articles explore the thermal properties of blends containing poly(this compound) and poly(ethyl methacrylate). [, ] While specific data isn't provided in the abstracts, the research likely investigates how incorporating this compound into a polymer blend impacts its glass transition temperature, thermal stability, and other relevant thermal characteristics. For detailed findings, refer to the full text of:

Q2: Can this compound be used in catalytic applications?

A: While not directly explored in the provided abstracts, one article suggests potential catalytic applications for polymers containing this compound. [] The research investigates hydroxyl functionalized methacrylic terpolymers, which could incorporate this compound, as supports for Mn(III) Salen catalysts. This suggests that the presence of the hydroxyl group in this compound may offer possibilities for anchoring catalytic species. Further details on the specific use and effectiveness of this compound in this context would require examining the full research paper:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.